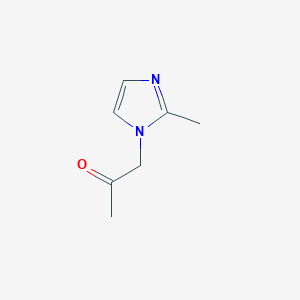

1-(2-Methyl-1H-imidazol-1-YL)acetone

描述

Overview of Imidazole (B134444) Derivatives in Chemical Sciences

Imidazole is a five-membered planar heterocyclic ring containing two nitrogen atoms. mdpi.com First synthesized by Heinrich Debus in 1858, this aromatic compound is soluble in water and other polar solvents. nih.govresearchgate.net Imidazole derivatives are a vast class of compounds that feature this core ring structure and are of paramount importance in various scientific fields, including chemical and biological sciences, as well as materials science. nih.gov

The unique structure of the imidazole ring, with one acidic proton and one basic nitrogen atom, allows for a diverse range of chemical reactions and interactions. nih.gov This versatility has led to the synthesis of a multitude of substituted imidazoles, including di-, tri-, and tetrasubstituted derivatives, through various chemical reactions and catalysts. researchgate.net Imidazole-based compounds are utilized in numerous applications, serving as catalysts in chemical synthesis and forming the basis for many new bioactive compounds. nih.gov

Significance of the Imidazole Moiety in Organic Synthesis and Medicinal Chemistry

The imidazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov Its electron-rich nature and capacity for hydrogen bonding are key to its biological activity. barcelonafinechemicals.com This structural feature is present in essential biological molecules like the amino acid histidine, histamine (B1213489), and nucleic acids. nih.gov

The versatility of the imidazole ring makes it a crucial building block in the development of new therapeutic agents. nih.govresearchgate.net Imidazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org The development of the blockbuster drug cimetidine, an imidazole derivative, highlighted the immense therapeutic potential of this chemical scaffold and spurred further research into imidazole-based pharmaceuticals. nih.govresearchgate.net The ability to modify the imidazole ring allows medicinal chemists to fine-tune the pharmacological properties of molecules to enhance their efficacy and selectivity for specific biological targets. chemicalbook.com

Research Interest in the 1-(2-Methyl-1H-imidazol-1-YL)acetone Scaffold for Chemical Modification and Derivatization

The this compound scaffold is of particular interest to researchers due to its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of a ketone functional group in the acetone (B3395972) moiety provides a reactive site for a variety of chemical transformations. This allows for the introduction of new functional groups and the extension of the molecular framework, leading to the creation of novel derivatives.

Research into related structures underscores the value of this scaffold. For instance, the compound 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone has been synthesized as a derivative of secnidazole, an antimicrobial drug. nih.gov This work was part of an effort to create more effective structural analogues of existing antibacterial agents, demonstrating that the core structure of this compound is a viable starting point for developing new therapeutic compounds. nih.gov The synthesis of this nitro-derivative involved the modification of a related imidazole, highlighting the chemical tractability of this class of compounds. nih.gov The availability of various substituted versions, such as dichloro-derivatives, further indicates that the this compound scaffold is actively being used for chemical modification and the exploration of new chemical space.

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylimidazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYVOWAZMOPUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432487 | |

| Record name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31964-03-1 | |

| Record name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to the Imidazole (B134444) Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several classical methods that remain relevant today.

The construction of the imidazole core can be achieved through various established routes, each accommodating different starting materials and yielding specific substitution patterns.

Debus-Radziszewski Imidazole Synthesis: This was the first reported method for imidazole synthesis. It involves a three-component condensation reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two molar equivalents of ammonia. wikipedia.org The reaction provides a straightforward, albeit sometimes low-yielding, route to C-substituted imidazoles. The preparation of 2-methylimidazole (B133640) itself can be achieved through the Radziszewski reaction by the condensation of glyoxal, ammonia, and acetaldehyde. wikipedia.org

Wallach Synthesis: The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride (PCl₅) to form chloroimidazoles, which can then be further modified. While effective, this method involves harsh reagents.

Van Leusen Imidazole Synthesis: A more modern and versatile approach is the van Leusen reaction. This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a base-catalyzed [3+2] cycloaddition. This route is highly valued for its operational simplicity and the wide range of accessible substrates, allowing for the synthesis of various substituted imidazoles. numberanalytics.com

| Synthesis Method | Key Reactants | General Product Type |

|---|---|---|

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles |

| Wallach Synthesis | N,N'-disubstituted oxamide, PCl₅ | Chloroimidazoles |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | Substituted Imidazoles |

Synthesis of 1-(2-Methyl-1H-imidazol-1-YL)acetone and Analogs

Once the 2-methylimidazole core is obtained, the acetone (B3395972) moiety is introduced, typically through N-alkylation. The resulting ketone functionality then serves as a handle for further derivatization.

The most direct and common method for synthesizing this compound is the nucleophilic substitution reaction between 2-methylimidazole and an acetone equivalent bearing a leaving group. This reaction is a classic example of N-alkylation of a heterocyclic amine.

The reaction typically involves deprotonating 2-methylimidazole with a suitable base (such as sodium hydroxide, potassium hydroxide, or an alkali metal alkoxide) to generate the more nucleophilic imidazolate anion. google.comgoogle.com This anion then attacks an electrophilic three-carbon synthon, such as chloroacetone (B47974) or bromoacetone (B165879), via an SN2 mechanism, displacing the halide to form the desired product. researchgate.networdpress.com The choice of solvent is often a non-reactive aromatic solvent like toluene (B28343) or a polar aprotic solvent such as dimethylformamide (DMF). google.comgoogle.com This general strategy is supported by documented alkylations of 2-methylimidazole with various alkyl halides and iodomethyl ketones. google.comresearchgate.net

The carbonyl group of this compound is an electrophilic center that is susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity allows for a wide range of derivatization reactions, primarily through nucleophilic addition, to generate a diverse library of analogs, typically alcohols. youtube.commasterorganicchemistry.commasterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily react with ketones. masterorganicchemistry.comwikipedia.org The addition of these reagents to the carbonyl carbon of this compound would proceed via nucleophilic addition to form a tetrahedral alkoxide intermediate. openstax.org A subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. masterorganicchemistry.com

This pathway provides an effective method for creating new carbon-carbon bonds and introducing a variety of alkyl, alkenyl, or aryl groups, thus modifying the steric and electronic properties of the parent molecule. While this reaction is a fundamental transformation for ketones, its application to this specific imidazolyl ketone allows for the synthesis of complex alcohol derivatives. organic-chemistry.org

| Organometallic Reagent (R-M) | Example | Expected Product (after acidic workup) |

|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 2-(2-Methyl-1H-imidazol-1-yl)propan-2-ol |

| Organolithium Reagent | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(2-Methyl-1H-imidazol-1-yl)-1-methylpentan-1-ol |

| Grignard Reagent | Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-ol |

The mechanism of nucleophilic addition to the carbonyl group of this compound follows a well-established pathway. The carbonyl carbon is sp² hybridized and trigonal planar, making it accessible to nucleophilic attack from above or below the plane. openstax.orglibretexts.org The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, a result of oxygen's high electronegativity. libretexts.org

The 1-(2-methyl-1H-imidazolyl) substituent attached to the α-carbon influences the reactivity of the carbonyl group. The imidazole ring is generally considered to be electron-withdrawing via an inductive effect due to the electronegativity of its two nitrogen atoms. nih.gov This inductive withdrawal of electron density from the carbonyl carbon increases its partial positive charge (electrophilicity), thereby making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone like acetone. libretexts.org

The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate where the carbon atom is now sp³ hybridized. openstax.orglibretexts.org In the final step, protonation of the negatively charged oxygen atom by a weak acid (during workup) yields the final alcohol product. masterorganicchemistry.com

Nucleophilic Addition Reactions for Derivatization

Catalyst-Mediated Synthetic Transformations

Catalysis offers efficient and selective routes for the synthesis of substituted imidazoles, including N-alkylation reactions. Both transition metal-catalyzed and metal-free methodologies have been developed.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are effective for the N-alkylation of amines and heterocyclic compounds with alcohols. nih.govresearchgate.netrsc.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amine (imidazole) to form an iminium ion, and subsequent reduction by the metal hydride species.

For the synthesis of this compound, a potential route would involve the reaction of 2-methylimidazole with isopropanol (B130326) (as a source of the acetone moiety) in the presence of a suitable transition metal catalyst. This approach offers an atom-economical and environmentally benign alternative to the use of haloacetones.

Metal-free approaches for the N-alkylation of imidazoles provide an alternative to transition metal-catalyzed methods, avoiding potential metal contamination of the final product. These methods often utilize organic bases or proceed through uncatalyzed nucleophilic substitution reactions under specific conditions.

One such strategy involves the reaction of imidazoles with Morita–Baylis–Hillman (MBH) alcohols or acetates. beilstein-journals.orgnih.gov While not directly applicable to the synthesis of the target compound, this demonstrates the feasibility of metal-free N-alkylation.

A more direct metal-free synthesis of this compound involves the reaction of 2-methylimidazole with chloroacetone or bromoacetone in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like acetone or DMF. This classical nucleophilic substitution reaction is a widely used and straightforward method for the N-alkylation of imidazoles. nih.gov The reaction of 1-chloromethyl-2-methylimidazole with appropriate nucleophiles also presents a viable synthetic route for related derivatives. researchgate.net

Crystallographic and Supramolecular Architecture Studies

Single Crystal X-ray Diffraction Analysis of Imidazole-Acetone Scaffolds

Without experimental crystallographic data, a detailed analysis of the following is not possible:

Weak Non-Covalent Interactions:Other subtle but significant interactions, including potential aromatic π–π stacking between imidazole (B134444) rings, have not been experimentally observed or characterized for this compound.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of 1-(2-Methyl-1H-imidazol-1-yl)acetone, is required to provide the foundational data needed to understand its solid-state structure and properties.

Based on a comprehensive search of available scientific literature, there is no specific published research containing the detailed computational and spectroscopic characterization data requested for the compound "this compound."

The advanced analyses outlined—including specific Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, Atom-in-Molecules (AIM) theory, and deformation electron density maps—have not been reported for this particular molecule.

While extensive research of this nature is available for a similar compound, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-acetone, the presence of the nitro group in that molecule significantly alters its electronic structure and properties. Therefore, presenting data from the nitro-derivative would be scientifically inaccurate and would not pertain to "this compound."

Consequently, it is not possible to generate the requested article with scientifically accurate and specific information at this time.

Advanced Computational and Spectroscopic Characterization

Electronic and Molecular Orbital Properties

Detailed research findings regarding the electronic and molecular orbital properties of 1-(2-Methyl-1H-imidazol-1-YL)acetone are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis

Information regarding hyperconjugative interactions and charge delocalization within this compound, as determined by NBO analysis, is not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for identifying electrophilic and nucleophilic sites, have not been published for this compound.

Electrophilicity Index Determination

The electrophilicity index, a measure of a molecule's ability to accept electrons, has not been computationally determined for this compound in the available literature.

Computational Descriptors

Specific computational descriptors, such as the Topological Polar Surface Area (TPSA), for this compound are not documented in dedicated research studies.

Spectroscopic Characterization Techniques

While basic identifiers like CAS numbers may exist, detailed and interpreted spectroscopic data (e.g., NMR, IR, Mass Spectrometry) from dedicated scientific studies on this compound are not present in the searched scientific databases.

It is recommended to consult specialized, proprietary chemical databases or to perform de novo computational and experimental studies to obtain the specific data required for a thorough analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for this compound could be located.

Infrared (IR) Spectroscopy

Specific experimental IR spectroscopy data for this compound is not available in the searched resources.

Mass Spectrometry (e.g., EIMS, HRMS)

No specific experimental mass spectrometry data, such as Electron Ionization Mass Spectrometry (EIMS) or High-Resolution Mass Spectrometry (HRMS), for this compound was found.

Coordination Chemistry and Ligand Applications

The Imidazole (B134444) Moiety as a Ligand in Metal Coordination

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component in many biological molecules, such as the amino acid histidine, and it plays a crucial role in the coordination of metal ions within metalloproteins. The presence of two nitrogen donor sites and a π-conjugated system makes imidazole and its derivatives excellent candidates for constructing metal-organic frameworks (MOFs) and other coordination compounds.

The coordination of the imidazole moiety to a metal ion primarily occurs through the lone pair of electrons on the sp²-hybridized "imine" nitrogen atom (N3). This nitrogen atom acts as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. 1-(2-Methyl-1H-imidazol-1-YL)acetone features this critical imine nitrogen, making it a potential monodentate ligand for various transition metal ions.

Imidazole-based ligands exhibit several coordination modes. The most common is as a monodentate ligand, binding to a single metal center through the imine nitrogen. This is the expected coordination mode for this compound due to the substitution at the N1 position.

The coordination of multiple imidazole ligands to a single metal center can result in various geometries, dictated by the coordination number of the metal ion. Common geometries for metal ions with imidazole ligands include:

Octahedral: Six-coordinate complexes, often formed with first-row transition metals like Fe(II), Co(II), and Ni(II).

Tetrahedral: Four-coordinate complexes, commonly seen with ions like Zn(II) and Co(II).

Square Planar: Four-coordinate complexes typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

While less common, five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, are also possible. The specific geometry adopted by a complex involving this compound would depend on the metal ion, the counter-ion, and the stoichiometry of the reaction. The steric bulk of the 2-methyl and N1-acetone substituents would play a significant role in influencing the final structure.

Design and Synthesis of Imidazole-Containing Ligands for Specific Metal Centers

The versatility of the imidazole ring allows for its incorporation into more complex ligand architectures, including polydentate chelating and bridging ligands, to target specific metal centers and achieve desired properties in the resulting complexes.

The rational design of ligands is a cornerstone of modern coordination chemistry. Key principles involve modifying the ligand framework to tune its electronic and steric properties. For imidazole-based ligands, structural variations can be introduced at the C2, C4, C5, and N1 positions of the ring.

In the case of this compound, the key structural features are:

The 2-methyl group: This group provides steric bulk near the coordinating N3 nitrogen, which can influence the bond angles and stability of the resulting metal complex. It also acts as a weak electron-donating group, slightly increasing the basicity of the coordinating nitrogen.

The N1-acetone group: This substituent prevents the N1 nitrogen from participating in coordination and precludes the deprotonation of the imidazole ring to form an imidazolate bridge. The acetone (B3395972) moiety itself could be a site for further functionalization to introduce additional donor groups.

By systematically altering these substituents, ligands can be tailored to favor specific coordination numbers, geometries, and redox potentials for a targeted metal ion.

While this compound itself is expected to act as a monodentate ligand, its structure can serve as a precursor for synthesizing multidentate ligands.

Chelating Ligands: A chelating ligand contains two or more donor atoms that can bind to the same metal ion, forming a stable ring structure known as a chelate ring. To create a chelating ligand from the title compound, the acetone substituent could be chemically modified. For example, it could be converted into an oxime or a hydrazone, introducing another nitrogen donor atom capable of coordinating to the metal center along with the imidazole N3 nitrogen. This would result in a bidentate (N,N) or (N,O) chelating ligand, which generally forms more stable complexes than their monodentate counterparts due to the chelate effect.

Bridging Ligands: A bridging ligand coordinates to two or more metal centers simultaneously, linking them to form polynuclear complexes or coordination polymers. Imidazole itself can be deprotonated to form the imidazolate anion, which is an excellent bridging ligand. However, because the N1 position of this compound is blocked by the acetone group, it cannot form imidazolate bridges. To create a bridging ligand from this scaffold, one might functionalize the acetone group with a coordinating moiety and link two such imidazole units together through a spacer.

The synthesis of such complex ligands often involves multi-step organic reactions, starting from imidazole or its derivatives.

Characterization of Imidazole-Metal Complexes

Once a metal complex is synthesized, its structure and properties must be determined through various analytical techniques. The characterization of imidazole-metal complexes typically employs a combination of spectroscopic and analytical methods to elucidate the coordination environment of the metal ion and confirm the structure of the complex.

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Provides information on the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode, upon complexation indicate the involvement of the ring nitrogen in bonding to the metal. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the imidazole protons and carbons upon coordination can confirm binding and provide structural information. |

| Electronic (UV-Vis) Spectroscopy | Gives insight into the electronic structure and geometry of the complex. The d-d transitions of transition metal ions are sensitive to the coordination environment and can help in assigning the geometry (e.g., octahedral vs. tetrahedral). |

| Mass Spectrometry | Used to determine the molecular weight of the complex and can provide information about its stoichiometry and fragmentation patterns. |

| Elemental Analysis | Determines the percentage composition (C, H, N) of the complex, which is used to confirm its empirical formula. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including precise bond lengths, bond angles, and the overall coordination geometry of the metal center. |

| Magnetic Susceptibility Measurements | Used for paramagnetic complexes to determine the number of unpaired electrons on the metal ion, which helps in assigning its oxidation state and electronic configuration. |

Crystal Structure Analysis of Metal-Imidazole Complexes

The coordination of "this compound" to metal centers is anticipated to proceed through the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring. While specific crystal structure data for complexes of this particular ligand are not extensively documented in the available literature, valuable insights can be drawn from the well-studied coordination chemistry of the closely related ligand, 2-methylimidazole (B133640) (2-meim). The substitution at the N1 position in "this compound" is expected to introduce steric considerations that may influence the resulting coordination geometry and packing of the complexes, but the fundamental coordination modes are likely to be similar.

Analysis of complexes formed with 2-methylimidazole and various transition metals, such as cobalt(II), copper(II), and nickel(II), reveals common coordination geometries, including tetrahedral and octahedral arrangements.

In a representative cobalt(II) complex, nitratotetrakis(2-methylimidazole)cobalt(II) nitrate (B79036), the cobalt atom is in a highly distorted octahedral environment. researchgate.net It is coordinated to four 2-methylimidazole ligands and one bidentate nitrate group. The Co-N bond distances in this complex vary, ranging from 1.960 Å to 2.253 Å, while the Co-O distances are 2.115 Å and 2.269 Å. researchgate.net Another study on cobalt(II) complexes with 2-methylimidazole reported a distorted trigonal bipyramidal stereochemistry for the Co(II) ion. nih.gov

Copper(II) complexes with 2-methylimidazole also exhibit a range of coordination geometries. For instance, in bis(acetato)bis(2-methylimidazole)copper(II), the copper(II) center adopts a tetragonally distorted octahedral geometry. birzeit.edu A series of copper(II) methacrylate (B99206) complexes with 2-methylimidazole revealed a slightly distorted octahedral geometry for the metal centers, with Cu-N distances of 1.9891(14) Å. nih.gov In another example, [Cu(ida)(2-mim)(H₂O)₂] (where ida is iminodiacetate (B1231623) and 2-mim is 2-methylimidazole), the copper ion is in a distorted octahedral N₂O₄ environment with Cu-N bond lengths within the range of typical values. mdpi.com

Nickel(II) complexes with 2-methylimidazole have been shown to form both tetrahedral and polymeric octahedral structures. For example, (Mlz)₂NiCl₂ (where Mlz is 2-methylimidazole) has a polymeric octahedral structure, while the corresponding bromide and iodide complexes are tetrahedral. rsc.org In a more complex structure, a nickel(II) complex with a dehydroacetic acid derivative and N,N-dimethylformamide (DMF) showed a distorted square-bipyramidal environment around the nickel(II) ion, which is a form of octahedral geometry. nih.gov

These examples from closely related 2-methylimidazole complexes suggest that "this compound" would likely act as a monodentate ligand, coordinating through the unsubstituted ring nitrogen. The resulting metal complexes would be expected to adopt geometries influenced by the metal ion's preference, the counter-ions present, and the steric bulk of the ligand.

Table 1: Selected Bond Lengths in Metal-2-Methylimidazole Complexes

| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Co(2-meim)₄(NO₃)]⁺ | 1.960 - 2.253 | 2.115, 2.269 | Distorted Octahedral | researchgate.net |

| [Cu(2-MeIm)₂(Macr)₂] | 1.9891(14) | 1.9713(14) - 2.671 | Distorted Octahedral | nih.gov |

| [Cu(ida)(2-mim)(H₂O)₂] | - | - | Distorted Octahedral | mdpi.com |

Spectroscopic Signatures of Coordination

Infrared (IR) Spectroscopy

Upon coordination of an imidazole derivative to a metal center, characteristic shifts in the IR absorption bands are observed. The vibrations of the imidazole ring are particularly sensitive to coordination. The C=N stretching vibration, typically observed in the 1500-1600 cm⁻¹ region, is expected to shift upon complexation. researchgate.net Furthermore, new bands at lower frequencies (typically below 500 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations will appear, providing direct evidence of coordination. acs.org For instance, in ZIF-67, a cobalt-based metal-organic framework with 2-methylimidazole linkers, the Co-N stretching vibration band is observed at 752 cm⁻¹. researchgate.net In another study, the formation of Cu-N bonds in a copper-2-methylimidazole structure was indicated by a peak at 450 cm⁻¹. acs.org The N-H stretching vibration, a broad band typically seen between 2200 and 3200 cm⁻¹ in free 2-methylimidazole, is absent in the N1-substituted "this compound," simplifying the interpretation of this spectral region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of the ligand will be altered upon coordination to a transition metal ion. The π→π* and n→π* transitions of the imidazole ring may be shifted. dergipark.org.tr More significantly, for complexes with d-block metals, new absorption bands corresponding to d-d electronic transitions will appear in the visible region. The position and intensity of these bands are indicative of the coordination geometry of the metal center. For example, tetrahedral Co(II) complexes typically show intense absorptions in the visible region, whereas octahedral Co(II) complexes have weaker bands at lower energies. nih.gov Similarly, the d-d transitions for octahedral Ni(II) complexes are well-characterized. nih.gov For Cu(II) complexes, a broad d-d band is usually observed, the position and shape of which are sensitive to the coordination environment. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of diamagnetic metal ions. Upon coordination, the chemical shifts of the protons and carbons of the imidazole ring and the acetone moiety are expected to change. The magnitude and direction of these shifts can provide information about the changes in the electronic environment of the ligand upon binding to the metal. For paramagnetic complexes, the NMR spectra will be significantly different, with large shifts and broadening of the signals due to the influence of the unpaired electrons of the metal ion. bmrb.io The study of 2-methylimidazole binding to cytochrome c, a paramagnetic heme protein, demonstrated how NMR can be used to probe the electronic structure and orientation of the bound ligand. rsc.org

Table 2: Expected Spectroscopic Changes upon Coordination

| Spectroscopic Technique | Observed Change | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) | Shift in imidazole ring vibrations (e.g., C=N stretch); Appearance of new bands in the low-frequency region. | Coordination of the imidazole nitrogen to the metal center; Formation of a metal-nitrogen bond. | researchgate.netacs.org |

| UV-Visible (UV-Vis) | Shifts in ligand-based π→π* and n→π* transitions; Appearance of new bands in the visible region (d-d transitions). | Electronic interaction between ligand and metal; Provides information on the coordination geometry of the metal ion. | nih.govnih.govdergipark.org.tr |

| Nuclear Magnetic Resonance (NMR) | Changes in the chemical shifts of ligand protons and carbons (for diamagnetic complexes); Large shifts and signal broadening (for paramagnetic complexes). | Alteration of the electronic environment of the ligand upon coordination; Provides structural and electronic information. | bmrb.iorsc.org |

In Vitro Biological Activity: Mechanistic Insights and Structure Activity Relationships

Mechanisms of Action for Imidazole-Containing Compounds

The biological activity of imidazole (B134444) derivatives is multifaceted, stemming from the unique chemical properties of the imidazole ring. These compounds can interact with a wide array of biological targets, leading to a diverse range of therapeutic effects.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Imidazole-containing compounds are known to interact with various molecular targets, including enzymes and receptors, which is fundamental to their mechanism of action. For instance, the antifungal activity of some imidazole derivatives is achieved through the inhibition of cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. In the context of antibacterial action, particularly for nitroimidazoles, the primary target is microbial DNA.

Role of Imidazole Ring in Biological Interactions (e.g., Metal Ion Coordination, Hydrogen Bonding)

The imidazole ring plays a pivotal role in mediating interactions with biological targets. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong binding to the active sites of enzymes and receptors. Furthermore, the imidazole nucleus can coordinate with metal ions, a property that is crucial for the function of many enzymes. This ability to engage in multiple types of non-covalent interactions allows for high-affinity binding to biological macromolecules.

Inhibition of Enzyme Activity and Modulation of Receptor Functions

By binding to the active sites of enzymes, imidazole derivatives can act as inhibitors, blocking the normal catalytic activity of the enzyme. This is a common mechanism for their therapeutic effects. For example, by inhibiting key enzymes in pathogenic microorganisms, these compounds can disrupt essential metabolic pathways, leading to cell death. Similarly, their interaction with receptors can either block or mimic the action of endogenous ligands, thereby modulating cellular signaling pathways.

Bioreductive Activation Mechanisms (for Nitroimidazole Analogs)

A key feature of nitroimidazole compounds, such as the analog of our subject compound, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, is their mechanism of bioreductive activation. These compounds are typically prodrugs that are selectively activated under hypoxic (low oxygen) conditions, which are characteristic of anaerobic bacteria and protozoa, as well as certain tumor microenvironments. nih.govacs.org

Inside the microbial cell, the nitro group of the imidazole is reduced by microbial enzymes, such as nitroreductases, to form highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as radical anions. patsnap.comdrugbank.com These reactive species can then covalently bind to and damage cellular macromolecules, most importantly DNA, leading to strand breakage and disruption of the DNA helical structure. patsnap.comwebmd.com This ultimately results in cell death. drugbank.com This selective activation in anaerobic environments is a key factor in their therapeutic efficacy and selectivity. patsnap.com

Structure-Activity Relationship (SAR) Studies for Imidazole Derivatives

The biological activity of imidazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to the imidazole scaffold influence its biological effects.

Influence of Substituents on the Imidazole Ring on Biological Activity

The nature and position of substituents on the imidazole ring have a profound impact on the compound's biological activity. For nitroimidazoles, the nitro group is essential for their antimicrobial activity. nih.gov The position of the nitro group is also critical; for instance, 5-nitroimidazoles like metronidazole (B1676534) are active against anaerobic bacteria, while some 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis. nih.govacs.org

The presence of other substituents can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which can affect its ability to enter microbial cells, interact with the activating enzymes, and bind to its ultimate target. For example, modifications to the side chain at the 1-position of the imidazole ring can influence the compound's pharmacokinetic properties and its spectrum of activity.

| Compound Class | Key Structural Feature | Mechanism of Action | Primary Biological Activity |

| Azole Antifungals | Unsubstituted Imidazole Ring | Inhibition of Cytochrome P450 14α-demethylase | Antifungal |

| Nitroimidazoles | Nitro Group on Imidazole Ring | Bioreductive activation leading to DNA damage | Antibacterial (anaerobic), Antiprotozoal |

| Histamine (B1213489) H2 Antagonists | Imidazole Ring with specific side chain | Competitive inhibition of histamine H2 receptors | Anti-ulcer |

| Structural Modification | Effect on Biological Activity |

| Introduction of a Nitro Group | Confers antibacterial/antiprotozoal activity through bioreductive activation. |

| Variation of Substituents at C2 | Can modulate the potency and spectrum of activity. |

| Modification of the Side Chain at N1 | Influences pharmacokinetic properties such as absorption and half-life. |

| Halogenation of Phenyl Rings (if present) | Can enhance lipophilicity and potentially increase cell penetration. |

Impact of Linking Chains and Functional Groups on Activity

The biological activity of imidazole derivatives is profoundly influenced by the nature of their linking chains and appended functional groups. Structure-activity relationship (SAR) studies reveal that even minor modifications to these features can lead to significant changes in potency and spectrum of activity.

For instance, the length of alkyl chains attached to the imidazole core has been shown to directly impact antimicrobial efficacy. nih.gov Similarly, the nature of the substituents on the imidazole ring is critical. In one study, replacing the core imidazole with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole resulted in a near-complete loss of antifungal activity, underscoring the importance of the unsubstituted imidazole moiety for that particular series of compounds. nih.gov

The type of functional group also plays a pivotal role. The introduction of a 2,4-dienone motif in conjunction with an imidazole ring was found to produce significant antifungal activity. nih.gov Another study on phenanthro[9,10-d]-imidazole derivatives demonstrated that adding a rhodanine-3-acetic acid functional group enhanced antimicrobial effects, particularly against Gram-positive bacteria, when compared to a formyl group or the unsubstituted parent compound. mdpi.com These findings illustrate that the strategic incorporation of specific linking chains and functional groups is a key strategy in designing potent imidazole-based therapeutic agents. nih.govmdpi.com

Role of Electronic Properties and Hydrophilicity in Activity

The presence of electron-donating groups on the imidazole ring has been associated with enhanced biological effects in certain contexts. For example, some indole-imidazole hybrids with electron-donating groups demonstrated superior cytoprotective activity by inhibiting chemically-induced hemolysis more effectively than derivatives with electron-withdrawing groups. researchgate.net Conversely, other studies have shown that electron-withdrawing groups, such as a nitro group, are essential for the activity of certain classes of antimicrobial agents, like nitroimidazole antibiotics. nih.gov

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is another critical factor. A strong correlation has been observed between increased hydrophobicity (lipophilicity) and the antibacterial activity of certain imidazole derivatives. nih.govmdpi.com This is because lipophilicity can enhance a molecule's ability to penetrate the lipid-rich cell membranes of microorganisms. nih.gov However, an optimal balance is necessary, as excessive lipophilicity can sometimes negatively impact solubility and bioavailability. nih.gov Therefore, tuning the electronic properties and the hydrophilic-lipophilic balance is a key aspect of optimizing the therapeutic potential of imidazole compounds. nih.govnih.gov

In Vitro Antimicrobial and Antifungal Activities

Imidazole derivatives are widely recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.com This class of compounds forms the basis for numerous clinically used antifungal drugs, such as ketoconazole (B1673606) and miconazole. nih.gov Their mechanism of action often involves the inhibition of key microbial enzymes or disruption of cellular structures. mdpi.com For example, many antifungal imidazoles work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net In bacteria, imidazole derivatives can interfere with processes like DNA replication and cell wall synthesis. mdpi.com A derivative of secnidazole, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, was synthesized in an effort to develop more effective antibacterial agents, highlighting the ongoing research into this class of compounds. nih.govnih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have demonstrated the efficacy of imidazole derivatives against a wide range of both Gram-positive and Gram-negative bacteria. asianpubs.org Research has shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.net

The specific chemical structure of each derivative dictates its spectrum and potency. For example, some novel imidazole derivatives have shown potent activity against S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 4–8 µg/mL. nih.gov The antibacterial activity is often dependent on the compound's lipophilicity, which influences its ability to traverse the bacterial cell wall and membrane. nih.gov

| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Derivative 31 nih.gov | Staphylococcus aureus UA1758 | 8 | - | - |

| Staphylococcus epidermidis UF843 | 8 | - | - | |

| Derivative 42 nih.gov | Staphylococcus aureus UA1758 | 4 | - | - |

| Staphylococcus epidermidis UF843 | 8 | - | - | |

| Derivative HL1 researchgate.net | Staphylococcus aureus ATCC 29213 | 625 | Escherichia coli ATCC 25922 | >5000 |

| MRSA ATCC 43300 | 1250 | Acinetobacter baumannii ATCC 747 | 1250 | |

| Pseudomonas aeruginosa ATCC 1744 | 5000 | |||

| Derivative HL2 researchgate.net | Staphylococcus aureus ATCC 29213 | 625 | Escherichia coli ATCC 25922 | 2500 |

| MRSA ATCC 43300 | 625 | Acinetobacter baumannii ATCC 747 | 2500 | |

| Pseudomonas aeruginosa ATCC 1744 | 2500 |

Data sourced from multiple studies to illustrate the range of activities.

Activity against Candida Species and Other Fungi

The antifungal properties of imidazole derivatives are particularly well-documented, especially against various Candida species, which are common causes of opportunistic fungal infections. nih.gov Many of these compounds exhibit potent, broad-spectrum inhibitory effects, including against fluconazole-resistant strains of Candida albicans. nih.gov

Studies have reported MIC values against C. albicans ranging from as low as 0.5 µg/mL to over 500 µg/mL, depending on the specific derivative's structure. nih.govmdpi.com For instance, (2-methyl-1H-imidazol-1-yl)methanol (a compound structurally related to the subject of this article) showed a mean MIC of 200 µg/mL against various Candida strains, which improved significantly when combined with a surfactant. mdpi.com This highlights that formulation can also play a role in the in vitro efficacy of these compounds.

| Compound/Derivative | Fungal Species | MIC (µg/mL) |

| Derivative 31 nih.gov | Candida albicans ATCC 90028 | 2 |

| Candida albicans 64110 (Fluconazole-Resistant) | 8 | |

| Candida krusei ATCC 6528 | 0.5 | |

| Candida glabrata 923 | 8 | |

| Derivative 42 nih.gov | Candida albicans ATCC 90028 | 8 |

| Candida albicans 64110 (Fluconazole-Resistant) | 8 | |

| Candida krusei ATCC 6528 | 2 | |

| Candida glabrata 923 | 32 | |

| SAM3 ((2-methyl-1H-imidazol-1-yl)methanol) mdpi.com | Candida spp. (mean value) | 200 |

| SAM3 + SDS mdpi.com | Candida spp. (mean value) | 26.56 |

Data compiled from studies to show efficacy against various Candida species, including resistant strains.

Evaluation Methodologies (e.g., Minimum Inhibitory Concentration (MIC) Determination)

The in vitro antimicrobial and antifungal activity of compounds like 1-(2-Methyl-1H-imidazol-1-YL)acetone is primarily quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under controlled laboratory conditions. nih.gov

Several standardized methods are employed for MIC determination, with broth microdilution and agar (B569324) dilution being the most common reference methods. bohrium.com

Broth Dilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton Broth) in tubes or microtiter plates. bohrium.comnih.gov Each container is then inoculated with a standardized suspension of the test microorganism. After an incubation period (typically 24 to 48 hours), the containers are visually inspected for turbidity (growth). The MIC is the lowest concentration in which no growth is observed. bohrium.com

Agar Dilution: In this technique, the antimicrobial agent is incorporated directly into an agar medium at various concentrations before the agar solidifies. youtube.com The surface of each plate is then inoculated with a standardized number of microorganisms. Following incubation, the plates are examined for colony formation, and the MIC is the lowest concentration that inhibits growth. youtube.com

These methods are crucial for screening new compounds, performing resistance surveillance, and providing quantitative data on the potency of potential new drugs. nih.govbohrium.com

Other Reported In Vitro Biological Activities of Imidazole Derivatives

Beyond their antimicrobial and antifungal capabilities, the versatile imidazole scaffold has been incorporated into molecules exhibiting a wide array of other in vitro biological activities. This chemical structure is a key component in compounds designed to target various enzymes and cellular pathways, leading to diverse therapeutic potentials. mdpi.com

Reported in vitro activities for various imidazole derivatives include:

Anticancer Activity: Many imidazole-containing compounds have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov Their mechanisms can include the inhibition of microtubules, protein kinases, and DNA topoisomerases, as well as the induction of apoptosis and cellular senescence. nih.govrsc.org

Antiviral Activity: Researchers have developed imidazole derivatives with activity against a range of viruses, including influenza A virus, human cytomegalovirus (HCMV), and coronaviruses. nih.govnih.gov

Anti-inflammatory Activity: Certain imidazole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in inflammatory pathways, such as p38 MAP kinase. nih.govacs.orgorientjchem.org

Antiparasitic and Antiprotozoal Activity: The imidazole core is central to drugs like metronidazole, used against protozoal infections. nih.gov Other derivatives have shown promise against parasites responsible for diseases like leishmaniasis and trypanosomiasis. researchgate.net

This broad spectrum of activity highlights the privileged role of the imidazole nucleus in medicinal chemistry and drug discovery. chemijournal.com

Anti-Inflammatory and Analgesic Potentials

There is no specific information available in the reviewed scientific literature regarding the in vitro anti-inflammatory and analgesic properties of this compound. However, broader research into imidazole-containing compounds has shown that some derivatives possess anti-inflammatory and analgesic activities. For instance, certain novel imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have demonstrated significant analgesic and anti-inflammatory responses in preclinical models. nih.govnih.govresearchgate.net Additionally, various N-substituted imidazole derivatives have been synthesized and evaluated for their potential to inhibit key inflammatory mediators, such as p38 MAP kinase. nih.gov Other studies have focused on imidazole-5(4H)-one analogs, some of which displayed potent anti-inflammatory activity, occasionally surpassing that of the reference drug diclofenac. sciencescholar.ussciencescholar.us These findings suggest that the imidazole scaffold is a viable starting point for the development of new anti-inflammatory and analgesic agents, though direct evidence for this compound is lacking.

Antiviral Activity

Specific in vitro antiviral studies on this compound have not been reported in the available literature. The broader class of imidazole derivatives has been investigated for activity against a range of viruses. For example, various 2-(substituted phenyl)-1H-imidazole derivatives have been screened against several virus strains, including herpes simplex virus, coxsackie virus, and vaccinia virus. nih.gov The imidazole core is a constituent of several established antiviral drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net Research has explored the synthesis of novel imidazole derivatives and their evaluation against viruses like HIV and SARS-CoV-2. mdpi.comnih.gov However, without direct experimental data, the antiviral potential of this compound remains unknown.

Antiprotozoal Activity

Specific in vitro studies on the antiprotozoal activity of this compound are not available in the reviewed literature. The imidazole ring is a well-established pharmacophore in antiprotozoal drugs, with metronidazole being a prominent example. mdpi.compreprints.org Research has been conducted on various imidazole derivatives for their efficacy against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.netnih.gov For instance, certain 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have shown potent antiprotozoal activity. researchgate.netnih.gov Additionally, metabolites of other nitroimidazole compounds have been synthesized and tested for their activity against Trichomonas vaginalis. nih.gov While the imidazole moiety is clearly important for antiprotozoal action, the specific activity of this compound has not been determined.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity for Imidazole (B134444) Scaffolds

The synthesis of highly substituted imidazoles with precise control over the arrangement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is a primary objective for organic chemists. rsc.org While classical methods for imidazole synthesis exist, future efforts are directed towards developing more efficient, sustainable, and selective methodologies. benthamscience.com

Modern synthetic approaches are increasingly favored for their ability to construct complex imidazole scaffolds. rsc.org Techniques such as microwave-assisted synthesis offer significant advantages, including reduced reaction times and improved product yields. biomedpharmajournal.orgnih.govresearchgate.net One-pot multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, represent another key area of development for their efficiency and atom economy. nih.gov These methods provide a greener alternative to traditional multi-step syntheses. rsc.org

Future research will likely focus on:

Catalyst Development: The discovery of novel catalysts to control the regioselectivity of reactions, allowing for the synthesis of specific imidazole isomers that are difficult to access through current methods. rsc.orgnih.govrsc.org

Asymmetric Synthesis: The creation of new chiral ligands and catalysts to produce enantiomerically pure imidazole derivatives, which is crucial for pharmacological applications where one enantiomer is often more active or has a better safety profile.

Flow Chemistry: The application of continuous flow technologies to the synthesis of imidazole derivatives, enabling safer, more scalable, and highly controlled production.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on the imidazole ring, which provides a more direct and less wasteful route to novel derivatives compared to traditional cross-coupling reactions.

| Synthetic Method | Description | Key Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction time. | Rapid, efficient, higher yields, can enable difficult reactions. | biomedpharmajournal.orgnih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | Multiple reactants are combined in a single pot to form a product that incorporates portions of all reactants. | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. | nih.gov |

| Catalyst-Based Synthesis | Employs various catalysts (e.g., transition metals, ionic liquids, nanoparticles) to facilitate imidazole ring formation and functionalization. | High selectivity, milder reaction conditions, potential for catalyst recycling. | benthamscience.combiomedpharmajournal.org |

| Sequential One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. | Increased efficiency, reduced solvent use and waste, time-saving. | nih.gov |

Exploration of Advanced Materials Science Applications Utilizing Imidazole-Based Compounds

The inherent stability and functionality of the imidazole ring make it a valuable building block for advanced materials. wikipedia.org Research is expanding beyond traditional applications to create novel materials with tailored properties for high-performance use.

One of the most notable imidazole-based materials is Polybenzimidazole (PBI). This high-performance polymer exhibits exceptional thermal and chemical stability, retaining its mechanical strength at temperatures above 400°C. lairdplastics.comswicofil.com It does not have a melting point and does not readily ignite, making it ideal for extreme applications like protective apparel for firefighters and astronauts, as well as membranes for fuel cells. wikipedia.orglairdplastics.comspecialchem.com

Future research in this area is focused on:

Metal-Organic Frameworks (MOFs): Imidazole derivatives are widely used as organic linkers to construct MOFs. rsc.orgsoton.ac.ukresearchgate.netacs.orgrsc.org These materials have porous structures with high surface areas, making them promising for applications in gas storage, separation, and catalysis. Future work aims to design imidazole-based MOFs with specific pore sizes and functionalities for targeted applications, such as carbon dioxide capture. soton.ac.uk

Ionic Liquids: Imidazolium (B1220033) salts, derived from imidazoles, are a major class of ionic liquids. These salts are liquid at low temperatures and have high thermal stability and ionic conductivity. They are being explored as green solvents for chemical reactions and as electrolytes in batteries and other electrochemical devices.

Polymer Blends and Composites: Incorporating imidazole functionalities into other polymers or creating PBI-based blends and composites can lead to materials with enhanced properties. specialchem.com For instance, creating reinforced PBI variants can yield materials with maximum thermal-mechanical performance for structural applications. specialchem.com

| Material Type | Key Imidazole-Based Component | Properties | Applications | References |

|---|---|---|---|---|

| High-Performance Polymers | Polybenzimidazole (PBI) | Exceptional thermal stability (>400°C), chemical resistance, no melting point, flame retardant. | Protective apparel (firefighter gear, space suits), fuel cell membranes, industrial seals. | wikipedia.orglairdplastics.comswicofil.comspecialchem.comperformanceplastics.com |

| Metal-Organic Frameworks (MOFs) | Imidazole-dicarboxylates and other functionalized imidazoles | High porosity, large surface area, tunable structure. | Gas storage (CO2 capture), chemical separations, catalysis, sensors. | rsc.orgsoton.ac.ukresearchgate.netacs.org |

| Ionic Liquids | Imidazolium salts | Low melting point, high thermal stability, ionic conductivity, low vapor pressure. | "Green" solvents, electrolytes for batteries and fuel cells, catalysis. | nih.gov |

Rational Design of Imidazole-Based Ligands for Advanced Catalytic Systems

The nitrogen atoms in the imidazole ring readily coordinate with transition metals, making imidazole derivatives excellent ligands for catalysis. The rational design of these ligands allows for the fine-tuning of a catalyst's activity and selectivity. A significant area of research involves N-heterocyclic carbenes (NHCs), which are typically derived from imidazolium salts. scripps.eduisca.me NHCs are strong electron-donating ligands that form highly stable bonds with metals, leading to robust and highly active catalysts for a wide range of organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. scripps.edursc.orgacs.org

Future research is focused on:

Asymmetric Catalysis: The design of new chiral imidazole-based ligands is a major goal. acs.orgfigshare.comnih.govnih.govchimia.ch By creating a specific three-dimensional environment around the metal center, these ligands can direct a reaction to produce one enantiomer of a chiral product preferentially. This is of paramount importance in the pharmaceutical industry.

Tandem and Cascade Catalysis: Developing catalytic systems where a single imidazole-ligated catalyst can promote multiple sequential reactions in one pot. This improves efficiency and reduces waste.

Biomimetic Catalysis: Designing imidazole-based catalysts that mimic the active sites of metalloenzymes. The imidazole moiety of the amino acid histidine is a common ligand to metal ions in enzymes, and replicating these structures could lead to highly efficient and selective catalysts for challenging transformations.

Organocatalysis: Exploring the use of chiral NHCs not as ligands for metals, but as direct, metal-free organocatalysts for various asymmetric transformations. nih.gov

| Ligand Class | Description | Key Features | Catalytic Applications | References |

|---|---|---|---|---|

| Simple Imidazoles (e.g., 2-Methylimidazole) | Serve as neutral N-donor ligands for transition metals. | Can modulate the electronic properties and stability of the metal center. | Oxidation reactions, polymerization, Knoevenagel condensation. | arabjchem.org |

| N-Heterocyclic Carbenes (NHCs) | Derived from deprotonation of imidazolium salts; act as strong σ-donating ligands. | Form very strong metal-ligand bonds, leading to highly stable and active catalysts. | Cross-coupling (Suzuki, Buchwald-Hartwig), metathesis, hydrogenation. | scripps.eduisca.mersc.orgacs.orgnih.gov |

| Chiral P,N-Ligands | Incorporate an imidazole ring and a phosphine (B1218219) group into a single chiral scaffold. | Combines the properties of hard (N) and soft (P) donors; modular design allows for fine-tuning. | Asymmetric allylic substitution, hydrogenation, A3-coupling. | acs.orgfigshare.comnih.gov |

| Chiral Bis(imidazolinyl) Ligands | C2-symmetric ligands containing two imidazole-derived rings. | Provide a well-defined chiral environment around the metal center. | Asymmetric Friedel-Crafts alkylation, Henry reactions. | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions through Integrated Experimental and Computational Approaches

While numerous imidazole derivatives exhibit potent biological activity, a deep understanding of their mechanism of action at the molecular level is often lacking. Future research will increasingly rely on an integrated approach, combining experimental techniques with powerful computational tools to elucidate these mechanisms. nih.gov The imidazole ring can participate in various noncovalent interactions, including hydrogen bonding (acting as both a donor and an acceptor), coordination with metal ions in metalloenzymes, and π-π stacking. nih.govresearchgate.netosti.govstanford.edu The specific nature of these interactions dictates the compound's affinity and selectivity for its biological target.

Key research directions include:

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of imidazole derivatives bound to their protein or nucleic acid targets. These structures provide direct insight into the specific interactions that govern binding.

Computational Chemistry: Employing molecular docking and molecular dynamics simulations to predict how imidazole compounds bind to biological targets. arabjchem.orgnitk.ac.indaneshyari.comnih.govresearchgate.net These in silico methods can screen large libraries of virtual compounds, prioritize candidates for synthesis, and help explain the structure-activity relationships observed experimentally. arabjchem.orgnitk.ac.indaneshyari.comnih.govresearchgate.net

Biophysical Techniques: Using methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantitatively measure the binding affinity and kinetics of imidazole derivatives with their targets, providing crucial data for understanding biological potency.

| Interaction Type | Description | Role in Biological Activity | References |

|---|---|---|---|

| Hydrogen Bonding | The N-H group acts as a hydrogen bond donor, while the other nitrogen atom acts as an acceptor. | Crucial for binding to active sites of enzymes and receptors, contributing to affinity and selectivity. | nih.govresearchgate.netosti.govstanford.edu |

| Metal Coordination | The nitrogen lone pair coordinates to metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) present in the active sites of metalloenzymes. | Inhibition of metalloenzymes is a common mechanism for imidazole-based drugs. | researchgate.net |

| Hydrophobic Interactions | The planar, aromatic imidazole ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. | Contributes to overall binding affinity and can influence cell permeability. | nih.gov |

| π-π Stacking | The aromatic ring can stack with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues. | Stabilizes the ligand-protein complex. | nih.gov |

Design of Novel Bioactive Imidazole Derivatives with Improved Efficacy and Selectivity

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic actions, including anticancer and antimicrobial agents. benthamscience.comnih.govmdpi.comfrontiersin.org The future of drug design in this area lies in creating novel derivatives with improved potency, higher selectivity for their intended target over off-targets (to reduce side effects), and better pharmacokinetic properties.

This rational design process is heavily reliant on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.gov By systematically modifying the substituents on the imidazole ring, medicinal chemists can optimize a lead compound's properties. nih.govnano-ntp.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, are increasingly used to guide this process by identifying the key molecular features that correlate with desired activity. espublisher.comresearchgate.net

Emerging strategies in this field include:

Hybrid Pharmacophore Approach: Designing molecules that combine the imidazole scaffold with other known pharmacophores (active fragments) to create hybrid compounds with dual or enhanced activity. nih.gov For example, linking an imidazole to a triazole moiety has been explored for developing potent anticancer agents. nih.gov

Targeted Drug Delivery: Conjugating imidazole-based drugs to targeting moieties (e.g., antibodies or peptides) that can deliver the active compound specifically to diseased cells, such as cancer cells, thereby increasing efficacy and minimizing systemic toxicity.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments, including simple imidazoles, to identify initial weak binders to a biological target. These fragments are then grown or combined to build a potent lead compound.

Overcoming Drug Resistance: Designing new imidazole derivatives that can circumvent known mechanisms of drug resistance. For antibacterial agents, this could involve designing compounds that inhibit new bacterial targets or are not susceptible to bacterial efflux pumps. nih.govnano-ntp.com

| Therapeutic Area | Target/Mechanism | Design Strategy / Key Structural Features | References |

|---|---|---|---|

| Anticancer | Kinase inhibition (e.g., EGFR, VEGFR-2), tubulin polymerization inhibition, PARP inhibition. | 1,2-disubstituted or 2-aryl imidazoles; fusion with other heterocyclic systems (e.g., purines, benzimidazoles). | nih.govfrontiersin.org |

| Antimicrobial (Antibacterial) | Inhibition of DNA gyrase, β-lactamases, GlcN-6-P synthase, or cell membrane disruption. | SAR studies guide the choice of substituents to enhance potency and spectrum of activity. | mdpi.comnih.govnano-ntp.comespublisher.com |

| Anticancer (Prooxidant) | Inhibition of thioredoxin reductase and intracellular ROS generation. | Incorporating α,β-unsaturated ketones and a prooxidant side chain onto the imidazole core. | aacrjournals.org |

| Antituberculosis | Inhibition of InhA enzyme. | Linking imidazole or benzimidazole (B57391) scaffolds to the ethionamide (B1671405) side chain. | nih.gov |

常见问题

Q. What are the recommended synthetic routes for 1-(2-Methyl-1H-imidazol-1-yl)acetone, and how can reaction conditions be optimized?

A two-step methodology is commonly employed:

Alkylation of imidazole derivatives : React 2-methylimidazole with chloroacetone in the presence of a base (e.g., KCO) to facilitate nucleophilic substitution. Optimal conditions include polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Optimization : Employ factorial design to assess variables like solvent polarity, temperature, and catalyst loading. For example, a 2 factorial design can identify interactions between parameters .

Q. How should researchers validate the structural identity of this compound?

Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Key peaks include δ ~2.1 ppm (acetone methyl group), δ ~2.4 ppm (imidazole methyl), and δ ~4.7 ppm (CH bridge). Aromatic protons appear at δ ~6.9–7.3 ppm .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C–N imidazole bonds ~1.31–1.35 Å, confirming conjugation) .

- Elemental analysis : Verify %C, %H, %N (e.g., CHNO requires C 59.1%, H 7.04%, N 19.7%) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

Contradictions often arise from side reactions (e.g., over-alkylation or hydrolysis of the acetone moiety). Mitigation strategies:

Q. What computational methods are suitable for predicting the reactivity of this compound in further derivatization?

- DFT calculations : Model electrophilic/nucleophilic sites using Mulliken charges or Fukui indices. The imidazole N3 atom typically shows higher nucleophilicity .

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with imidazole-binding pockets). Tools like AutoDock Vina can simulate interactions .

Q. How can factorial design improve the synthesis of derivatives using this compound?

A 3-factor (solvent, temperature, catalyst) factorial design can:

Q. What mechanistic insights explain the formation of this compound via SN2 pathways?

The reaction proceeds through:

Deprotonation : Base abstracts the imidazole N–H proton, generating a nucleophilic N-atom.

Nucleophilic attack : The imidazole nitrogen attacks the electrophilic CH group of chloroacetone, displacing Cl in a bimolecular transition state.

Workup : Acidic hydrolysis removes protecting groups (if present) .

Q. How should researchers interpret crystallography data to confirm the compound’s conformation?

- Torsion angles : The imidazole-acetone dihedral angle (~15–25°) indicates partial conjugation.

- Hydrogen bonding : Check for intermolecular H-bonds (e.g., N–H···O) in the crystal lattice, which stabilize the structure .

Q. What structure-activity relationships (SARs) are relevant for biological applications of this compound?

Q. How can hygroscopicity issues during storage be mitigated?

Q. What advanced chromatographic methods are recommended for impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。